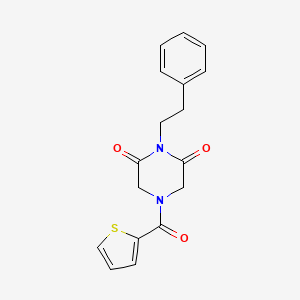
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione is a complex organic compound with the molecular formula C17H16N2O3S. This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and a thiophene-2-carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in quantitative yields . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and basic conditions for the synthesis of piperazine derivatives suggests that these methods could be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene ring is known to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may also contribute to its biological activity by interacting with receptors or other proteins .
Vergleich Mit ähnlichen Verbindungen
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione can be compared with other piperazine derivatives and thiophene-containing compounds:
Similar Compounds: Piperazine-2,6-dione derivatives, thiophene-2-carbonyl derivatives, and phenethyl-substituted compounds
Uniqueness: The combination of a piperazine ring with both a phenethyl group and a thiophene-2-carbonyl group makes this compound unique. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C17H16N2O3S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-4-(thiophene-2-carbonyl)piperazine-2,6-dione |
InChI |
InChI=1S/C17H16N2O3S/c20-15-11-18(17(22)14-7-4-10-23-14)12-16(21)19(15)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
InChI-Schlüssel |
ZXIODKCXCDMGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)CN1C(=O)C2=CC=CS2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
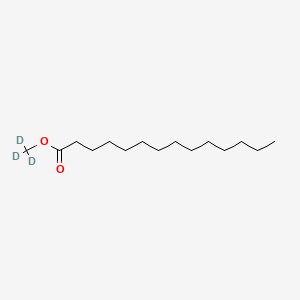
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
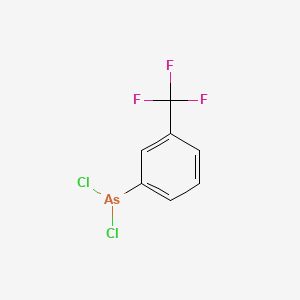
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

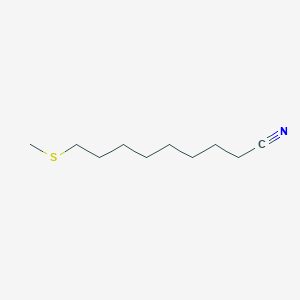


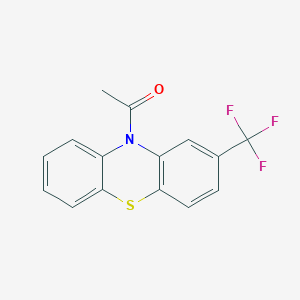
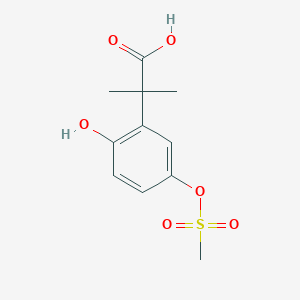
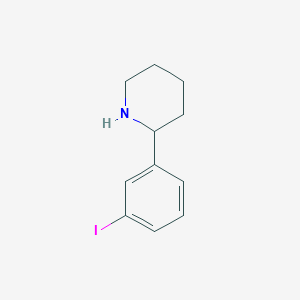
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

